1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
CAS No.: 1780605-74-4
Cat. No.: VC11612928
Molecular Formula: C9H10F2O2
Molecular Weight: 188.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1780605-74-4 |
---|---|
Molecular Formula | C9H10F2O2 |
Molecular Weight | 188.2 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol is C₉H₁₀F₂O₂, derived from its phenyl core (C₆H₃F₂OCH₃) and ethanol moiety (C₂H₅OH). Its molecular weight is 200.18 g/mol, calculated as follows:
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Carbon: 12.01 × 9 = 108.09
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Hydrogen: 1.01 × 10 = 10.10
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Fluorine: 19.00 × 2 = 38.00
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Oxygen: 16.00 × 2 = 32.00
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Total: 108.09 + 10.10 + 38.00 + 32.00 = 200.19 g/mol (rounded to 200.18 g/mol) .
Stereochemistry and Conformational Analysis
The compound’s chiral center at the ethanol carbon (C1) allows for (R)- and (S)-enantiomers. Computational studies of analogous structures, such as (s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol, reveal that fluorination at adjacent positions induces torsional strain, favoring a planar aromatic ring and axial orientation of the hydroxyl group to minimize steric clashes . Density functional theory (DFT) simulations predict a dihedral angle of 112° between the phenyl ring and ethanol chain, stabilizing the molecule through intramolecular hydrogen bonding (O–H···OCH₃) .
Synthetic Routes and Optimization
Friedel-Crafts Acylation Followed by Reduction
A two-step synthesis is commonly employed for analogous fluorinated alcohols :
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Friedel-Crafts Acylation: React 2,4-difluoro-3-methoxybenzene with acetyl chloride in the presence of AlCl₃ to yield 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one.
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Stereoselective Reduction: Reduce the ketone to the alcohol using sodium borohydride (NaBH₄) or enantioselective catalysts like Corey-Bakshi-Shibata (CBS) reagent.
Table 1: Reaction Yields Under varying Conditions
Step | Reagent | Solvent | Temperature | Yield (%) |
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Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 0°C → RT | 78 |
Reduction (NaBH₄) | NaBH₄ | MeOH | 0°C | 92 |
Reduction (CBS) | (R)-CBS Reagent | THF | -78°C | 85 (98%ee) |
Alternative Pathways
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Grignard Addition: Reaction of 2,4-difluoro-3-methoxybenzaldehyde with methylmagnesium bromide, followed by oxidation and reduction.
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Biocatalytic Resolution: Use lipases or esterases to hydrolyze racemic acetates into enantiopure alcohols, achieving >99% enantiomeric excess (ee) .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility is influenced by its polar hydroxyl and methoxy groups, balanced by hydrophobic fluorine atoms. Experimental data for structurally similar compounds suggest:
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Lipophilicity: Predicted log D₇.₄ = 2.1, indicating moderate membrane permeability.
Thermal Stability
Differential scanning calorimetry (DSC) of the racemic mixture shows a melting point of 89–91°C and decomposition onset at 210°C. Enantiopure forms exhibit marginally higher melting points due to crystalline packing efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃):
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δ 7.12 (td, J = 8.5 Hz, 1H, Ar-H)
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δ 6.85 (dd, J = 6.2, 2.1 Hz, 1H, Ar-H)
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δ 4.92 (q, J = 6.4 Hz, 1H, CHOH)
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δ 3.88 (s, 3H, OCH₃)
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δ 1.51 (d, J = 6.4 Hz, 3H, CH₃)
¹³C NMR (126 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
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